molecular formula C17H20N2O4S B2364050 N-(2-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE CAS No. 428840-41-9

N-(2-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B2364050
CAS No.: 428840-41-9
M. Wt: 348.42
InChI Key: YHZGMFKPQHQRBO-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyaniline and 4-methylbenzenesulfonyl chloride.

    Reaction: The 2-methoxyaniline is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Acetylation: The sulfonamide intermediate is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) under basic conditions.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide.

    Reduction: Formation of N-(2-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfanyl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(2-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE may have applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE would depend on its specific application:

    Antimicrobial Activity: It may inhibit bacterial growth by interfering with the synthesis of folic acid.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines by blocking specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-[methylphenyl)sulfonylamino]acetamide: Lacks the 4-methyl group on the phenyl ring.

    N-(2-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide: Has a hydroxyl group instead of a methoxy group.

Uniqueness

N-(2-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE is unique due to the presence of both methoxy and sulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-8-10-14(11-9-13)24(21,22)19(2)12-17(20)18-15-6-4-5-7-16(15)23-3/h4-11H,12H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZGMFKPQHQRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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